molecular formula C25H24NO7P B6331175 Fmoc-4-(phosphonomethyl)-phenylalanine CAS No. 229180-65-8

Fmoc-4-(phosphonomethyl)-phenylalanine

Cat. No.: B6331175
CAS No.: 229180-65-8
M. Wt: 481.4 g/mol
InChI Key: OBRYXGOVBZKHLL-HSZRJFAPSA-N
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Description

Fmoc-4-(phosphonomethyl)-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phosphonomethyl group attached to the phenyl ring. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Fmoc-4-(phosphonomethyl)-phenylalanine, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-phosphonomethyl-D-phenylalanine (Fmoc-D-Pmp-OH), is primarily used in the synthesis of phosphopeptides . Phosphopeptides play a significant role in the characterization of protein phosphorylation and dephosphorylation , which are fundamental mechanisms involved in the regulation of virtually every cellular function in eukaryotic organisms .

Mode of Action

The compound interacts with its targets through the process of peptide synthesis . The synthesis of phosphopeptides can be achieved by either the introduction of the phosphate group via post-synthetic (‘global’) phosphorylation of a resin-bound peptide or the incorporation of a pre-phosphorylated derivative into the growing peptide chain .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein phosphorylation and dephosphorylation . These processes are widespread regulatory mechanisms in eukaryotic organisms, with an estimated one third of all proteins in mammalian cells being phosphorylated .

Pharmacokinetics

Like other similar compounds, its adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, solubility, and stability .

Result of Action

The result of the action of this compound is the successful synthesis of phosphopeptides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Fmoc-4-(phosphonomethyl)-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Fmoc-4-(phosphonomethyl)-phenylalanine is unique due to the presence of the phosphonomethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of phosphopeptides and in studies involving phosphorylation mechanisms .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRYXGOVBZKHLL-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150493
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(phosphonomethyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229180-65-8
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(phosphonomethyl)-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229180-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(phosphonomethyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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